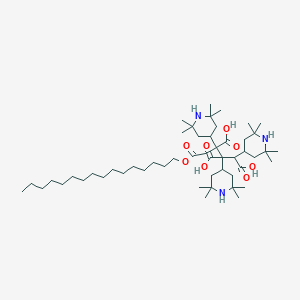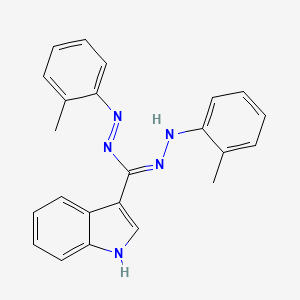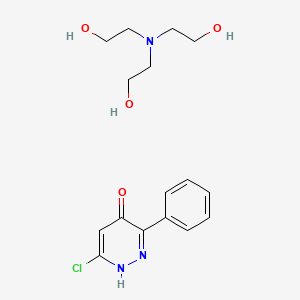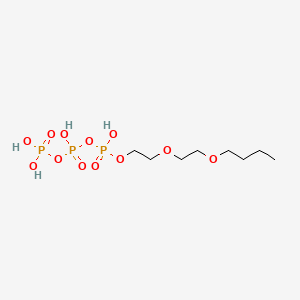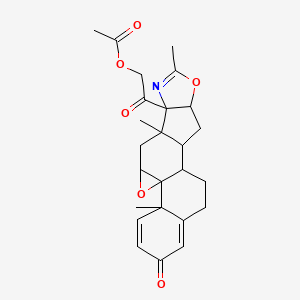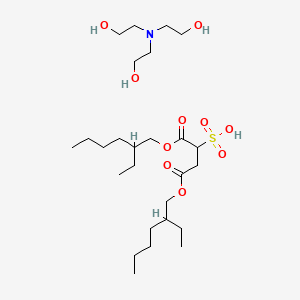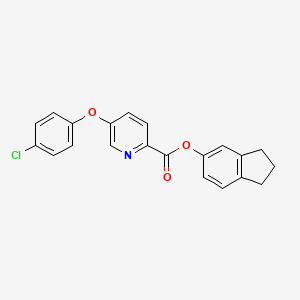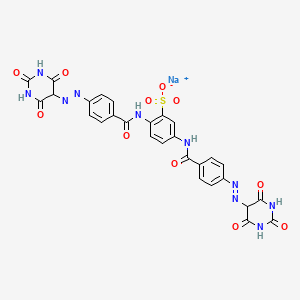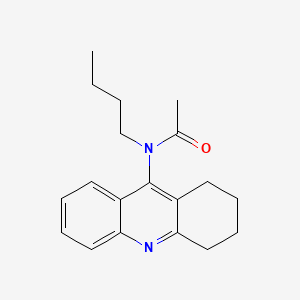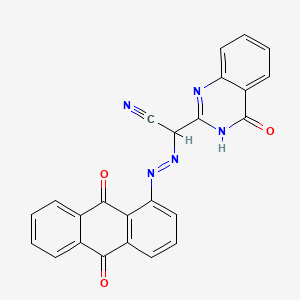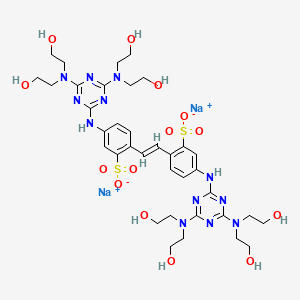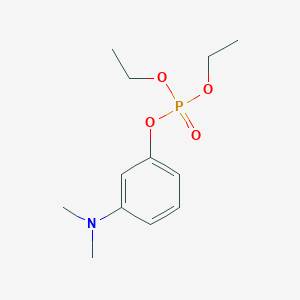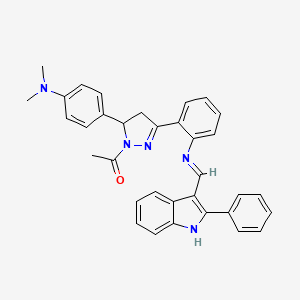
1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is notable for its intricate structure, which includes a pyrazole ring, an indole moiety, and a dimethylamino group
准备方法
The synthesis of 1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Indole Moiety: The indole moiety can be introduced through a condensation reaction between an indole derivative and an aldehyde or ketone.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using a suitable dimethylamine source.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
化学反应分析
1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
科学研究应用
1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- can be compared with other similar compounds, such as:
1H-Pyrazole Derivatives: These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole Derivatives: Compounds containing the indole moiety exhibit diverse biological activities and are widely studied for their therapeutic potential.
Dimethylamino-Substituted Compounds: These compounds contain the dimethylamino group, which can influence their chemical reactivity and biological activity.
属性
CAS 编号 |
133381-52-9 |
|---|---|
分子式 |
C34H31N5O |
分子量 |
525.6 g/mol |
IUPAC 名称 |
1-[3-[4-(dimethylamino)phenyl]-5-[2-[(2-phenyl-1H-indol-3-yl)methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C34H31N5O/c1-23(40)39-33(24-17-19-26(20-18-24)38(2)3)21-32(37-39)28-14-8-9-15-30(28)35-22-29-27-13-7-10-16-31(27)36-34(29)25-11-5-4-6-12-25/h4-20,22,33,36H,21H2,1-3H3 |
InChI 键 |
APRHEBFTXNDHPH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2N=CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=C(C=C6)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


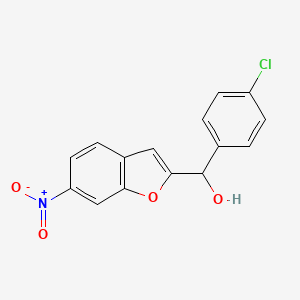
![2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane](/img/structure/B15182723.png)
